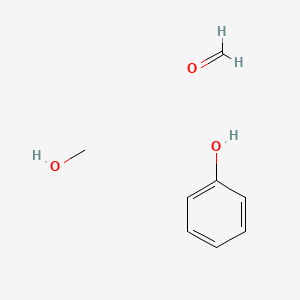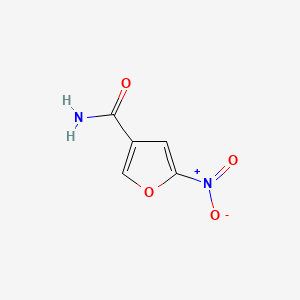
Formaldehyde;methanol;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde;methanol;phenol, is a synthetic polymer formed by the reaction of phenol, formaldehyde, and methanol. This compound is a type of phenol-formaldehyde resin, which was the first completely synthetic polymer to be commercialized. Phenol-formaldehyde resins are known for their high mechanical strength, heat resistance, and low toxicity, making them widely used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with methanol and phenol, involves the polymerization of phenol with formaldehyde in the presence of methanol. The reaction can be catalyzed by either acidic or basic conditions. Under acidic conditions, the polymer formed is essentially linear with small branching, while under alkaline conditions, the resultant polymer is a network .
Industrial Production Methods: In industrial practice, there are two basic methods for making phenol-formaldehyde resins. One method involves reacting an excess of formaldehyde with phenol in the presence of a base catalyst in water solution to yield a low-molecular-weight prepolymer called a resole.
Analyse Des Réactions Chimiques
Types of Reactions: Formaldehyde;methanol;phenol, undergoes various chemical reactions, including oxidation, reduction, and substitution. The polymerization reaction itself is a step-growth polymerization that can be either acid- or base-catalyzed .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, oxalic acid, hydrochloric acid, and sulfonic acids for acid-catalyzed reactions, and sodium hydroxide for base-catalyzed reactions . The reaction conditions typically involve elevated temperatures and controlled pH levels to achieve the desired polymer structure .
Major Products Formed: The major products formed from the reactions of formaldehyde, polymer with methanol and phenol, include hydroxymethyl phenol, methylene bridges, and ether bridges. These products contribute to the formation of a highly crosslinked, infusible polymer network .
Applications De Recherche Scientifique
Formaldehyde;methanol;phenol, has a wide range of scientific research applications. In chemistry, it is used as a binder and adhesive in the production of wood-based panels, casting molds, and heat-insulating materials . In biology and medicine, it is used in the synthesis of various biomedical materials due to its high mechanical strength and chemical resistance . In industry, it is used in the production of laminates, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with methanol and phenol, involves the formation of a highly crosslinked polymer network through step-growth polymerization. The polymerization process is influenced by the reactivity of the ortho and para hydrogens of phenol and the concentration of reactive formaldehyde species . The molecular targets and pathways involved include the formation of hydroxymethyl phenol and subsequent condensation reactions to form methylene and ether bridges .
Comparaison Avec Des Composés Similaires
Formaldehyde;methanol;phenol, can be compared with other phenol-formaldehyde resins such as novolacs and resoles. Novolacs are linear polymers with little branching, formed under acidic conditions, while resoles are network polymers formed under basic conditions . Similar compounds include phenol-formaldehyde resins made with cresols, xylenols, and resorcinol . The uniqueness of formaldehyde, polymer with methanol and phenol, lies in its specific combination of phenol, formaldehyde, and methanol, which imparts distinct mechanical and chemical properties .
Propriétés
Numéro CAS |
124058-18-0 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.181 |
Nom IUPAC |
formaldehyde;methanol;phenol |
InChI |
InChI=1S/C6H6O.CH4O.CH2O/c7-6-4-2-1-3-5-6;2*1-2/h1-5,7H;2H,1H3;1H2 |
Clé InChI |
RVHWXPCBUCDLBY-UHFFFAOYSA-N |
SMILES |
CO.C=O.C1=CC=C(C=C1)O |
Synonymes |
Formaldehyde, polymer with methanol and phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)
![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)


![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)




![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)



